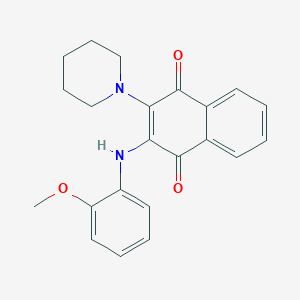![molecular formula C25H27N5O B10796503 N-{4-[(4-ethylpiperazin-1-yl)methyl]phenyl}-1H-pyrrolo[3,2-h]quinoline-2-carboxamide](/img/structure/B10796503.png)
N-{4-[(4-ethylpiperazin-1-yl)methyl]phenyl}-1H-pyrrolo[3,2-h]quinoline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MMV020548 is a compound identified as part of the Medicines for Malaria Venture’s Malaria Box, a collection of compounds with potential antimalarial activity. This compound has shown promising results in inhibiting the growth of the malaria parasite Plasmodium falciparum, making it a candidate for further research and development in the fight against malaria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of MMV020548 involves a series of synthetic steps, typically starting with the selection of appropriate starting materials and reagents. The synthetic route may include steps such as condensation, cyclization, and functional group modifications. Specific reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired yield and purity of the compound .
Industrial Production Methods
Industrial production of MMV020548 would involve scaling up the laboratory synthesis to a larger scale. This process would require the development of efficient and cost-effective methods for the synthesis, purification, and formulation of the compound. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance the efficiency and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
MMV020548 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the compound.
Common Reagents and Conditions
Common reagents used in the reactions of MMV020548 include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from the reactions of MMV020548 depend on the specific reaction conditions and reagents used. These products may include oxidized or reduced derivatives, substituted analogs, and other modified forms of the compound .
Scientific Research Applications
MMV020548 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a model system for studying various chemical reactions and mechanisms.
Biology: MMV020548 is investigated for its effects on biological systems, particularly its antimalarial activity against Plasmodium falciparum.
Medicine: The compound is explored as a potential therapeutic agent for the treatment of malaria and other parasitic infections.
Industry: MMV020548 may have applications in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of MMV020548 involves its interaction with specific molecular targets within the malaria parasite. The compound is believed to inhibit key enzymes and pathways essential for the survival and replication of the parasite. This inhibition disrupts the parasite’s metabolic processes, leading to its death .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to MMV020548 include other antimalarial agents such as MMV007384 and MMV020549. These compounds share structural similarities and exhibit comparable antimalarial activities .
Uniqueness
What sets MMV020548 apart from other similar compounds is its unique chemical structure and specific mode of action. While other compounds may target similar pathways, MMV020548’s distinct molecular interactions and effects on the parasite make it a valuable addition to the arsenal of antimalarial agents .
Properties
Molecular Formula |
C25H27N5O |
|---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
N-[4-[(4-ethylpiperazin-1-yl)methyl]phenyl]-1H-pyrrolo[3,2-h]quinoline-2-carboxamide |
InChI |
InChI=1S/C25H27N5O/c1-2-29-12-14-30(15-13-29)17-18-5-9-21(10-6-18)27-25(31)22-16-20-8-7-19-4-3-11-26-23(19)24(20)28-22/h3-11,16,28H,2,12-15,17H2,1H3,(H,27,31) |
InChI Key |
IBSWNYUEVDLHHN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)CC2=CC=C(C=C2)NC(=O)C3=CC4=C(N3)C5=C(C=CC=N5)C=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


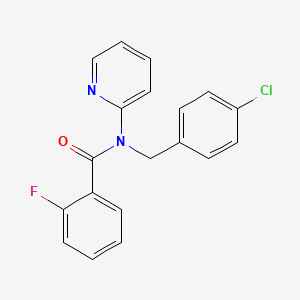
![N'-[2-(4-chlorophenyl)quinazolin-4-yl]-N,N-diethylpropane-1,3-diamine](/img/structure/B10796428.png)
![2-[2-(3-Methoxy-phenylamino)-quinazolin-4-ylamino]-ethanol](/img/structure/B10796438.png)
![3-[(2-Hydroxyethyl)amino]-5-methylphenazin-5-ium](/img/structure/B10796460.png)
![1-(2-phenylethyl)-N-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-amine](/img/structure/B10796462.png)
![3-chloro-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-methoxybenzamide](/img/structure/B10796471.png)
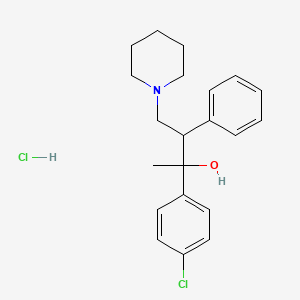
![2-(4-methoxyphenyl)-6-[[2-(4-methoxyphenyl)-3H-benzimidazol-5-yl]methyl]-1H-benzimidazole](/img/structure/B10796480.png)
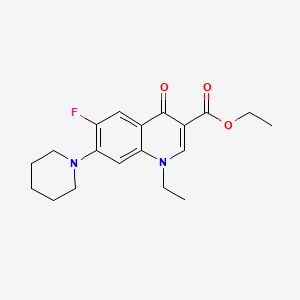
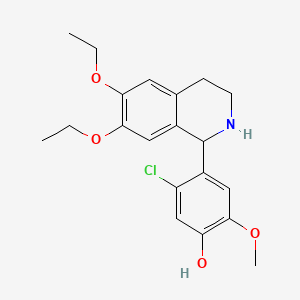
![2-[[2-(3,4-Dimethylanilino)quinazolin-4-yl]amino]ethanol](/img/structure/B10796495.png)
![1-(2,3-dihydro-1H-inden-5-yloxy)-3-[(2,4,4-trimethylpentan-2-yl)amino]propan-2-ol](/img/structure/B10796508.png)
![N'-(8-chloro-5H-pyrimido[5,4-b]indol-4-yl)-N,N-diethylethane-1,2-diamine](/img/structure/B10796509.png)
